1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene
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Overview
Description
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene is a versatile chemical compound with the molecular formula C5H9Cl2N and a molecular weight of 154.039 g/mol . This compound is known for its unique properties, making it valuable in various scientific research applications, including organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene are not well-documented. Generally, industrial synthesis would involve large-scale chlorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.
Scientific Research Applications
1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s unique properties make it useful in the development of new pharmaceutical agents.
Material Science: It is employed in the creation of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3,3-dimethyl-2-azabut-1-ene involves its interaction with molecular targets and pathways within a given system. Specific details on its mechanism of action are not well-documented. like many chlorinated compounds, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-3,3-dimethylbutane: This compound has a similar structure but lacks the azabutene moiety.
1,1-Dichloro-2-methylpropane: Another structurally related compound with different chemical properties.
Properties
IUPAC Name |
N-tert-butyl-1,1-dichloromethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2N/c1-5(2,3)8-4(6)7/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCNCRRMHUNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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